molecular formula C12H14N2O3 B13250592 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid

Cat. No.: B13250592
M. Wt: 234.25 g/mol
InChI Key: NBHJINSKEOWMNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid (CAS 2059936-97-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . With the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol, this compound features a benzoic acid moiety linked to a 5-methyl-3-oxopiperazine ring, a scaffold recognized for its potential biological activity . This structural motif is valuable for the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory agents, as evidenced by research on closely related (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid compounds which have demonstrated confirmed in vivo activity . The piperazinone core is a privileged structure in drug discovery, often contributing to pharmacokinetic properties. Researchers utilize this compound strictly For Research Use Only as a key intermediate in hit-to-lead optimization campaigns and for constructing compound libraries for biological screening. It is supplied with detailed analytical data to ensure quality and batch-to-batch consistency. Researchers should consult the safety data sheet (SDS) prior to use and note that the product is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-(5-methyl-3-oxopiperazin-2-yl)benzoic acid

InChI

InChI=1S/C12H14N2O3/c1-7-6-13-10(11(15)14-7)8-2-4-9(5-3-8)12(16)17/h2-5,7,10,13H,6H2,1H3,(H,14,15)(H,16,17)

InChI Key

NBHJINSKEOWMNR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Formation of an amide or acyl intermediate involving benzoic acid derivatives.
  • Construction or introduction of the 3-oxopiperazine ring, often via cyclization of appropriate diamine and keto precursors.
  • Installation of the 5-methyl substituent on the piperazinone ring.
  • Final purification and characterization.

This approach aligns with synthetic routes reported for similar piperazinone-benzoic acid derivatives, where amide coupling and ring cyclization are key steps.

Specific Synthetic Routes

Amide Coupling and Piperazinone Ring Formation

One effective method involves:

  • Starting from 4-aminobenzoic acid or its derivatives.
  • Coupling with a keto acid or keto ester precursor that contains the methyl-substituted piperazine fragment or its precursor.
  • Cyclization under acidic or reflux conditions to close the piperazinone ring.

For example, a related synthesis reported in MDPI (2024) describes refluxing a benzoic acid derivative with ethanol and acetic acid at 60 °C for 24 hours to yield a piperazinone-containing benzoic acid compound with high yield (87%). This method can be adapted for the methyl-substituted variant by using appropriately substituted piperazine precursors.

Use of Protected Intermediates and Deprotection Steps

In complex syntheses, Boc-protected intermediates of piperazine derivatives are used to control reactivity:

  • Boc-protected phenylalanine derivatives are coupled with amines.
  • Subsequent Boc deprotection with trifluoroacetic acid (TFA) exposes the amine for further coupling.
  • Final amide coupling with benzoic acid derivatives or bromoacetic acid derivatives leads to intermediates that cyclize into the piperazinone ring.

This modular approach allows for the introduction of the methyl group at the 5-position of the piperazinone ring by selecting the appropriate starting amines or keto precursors.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amide coupling EDCI/HOBt or DCC coupling agents Room temp to 60 °C 12–24 h 70–90 Typical for amide bond formation
Cyclization to piperazinone Reflux in ethanol/acetic acid 60 °C 24 h 80–87 Acidic conditions favor ring closure
Boc deprotection Trifluoroacetic acid (TFA) Room temp 1–2 h Quantitative Protecting group removal
Final purification Recrystallization or chromatography - - - To obtain pure compound

These conditions are adapted from closely related piperazinone-benzoic acid syntheses and provide a reliable framework for preparing 4-(5-methyl-3-oxopiperazin-2-yl)benzoic acid.

Analytical Characterization Supporting Preparation

  • IR Spectroscopy: Characteristic peaks for carboxylic acid (~3300 cm⁻¹), amide carbonyl (~1660–1720 cm⁻¹), and piperazinone carbonyl (~1690 cm⁻¹) confirm functional groups.
  • NMR Spectroscopy: ^1H NMR signals include aromatic protons (7.8–8.0 ppm), piperazinone methylene protons (3.3–3.6 ppm), and methyl substituent (around 2.0 ppm) consistent with the structure.
  • Mass Spectrometry: Molecular ion peaks confirm the expected molecular weight.
  • Melting Point: Sharp melting points (279–282 °C for related compounds) indicate purity and correct structure.

Research Findings and Optimization Notes

  • Molecular hybridization and medicinal chemistry efforts have demonstrated that substituents on the piperazinone ring, including methyl groups, influence biological activity and metabolic stability.
  • Acid-catalyzed cyclization under reflux conditions provides high yields and purity.
  • Use of protecting groups (Boc) facilitates selective functionalization and avoids side reactions.
  • Microwave-assisted synthesis has been reported for related heterocyclic compounds, offering faster reaction times and comparable yields, though specific data for this compound is limited.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Conditions Yield (%) Advantages Limitations
Acid-catalyzed cyclization Benzoic acid derivative + keto amine Reflux in ethanol/acetic acid, 60 °C, 24 h 80–87 High yield, straightforward Longer reaction time
Boc-protected amide coupling Boc-protected amines + benzoic acid Room temp to 60 °C, 12–24 h 70–90 Selective, modular synthesis Requires deprotection step
Microwave-assisted synthesis Hydrazine hydrate + intermediates Microwave irradiation Variable Faster reaction times Equipment needed, scale limits

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Key Structural Features References
4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid C₁₂H₁₄N₂O₃ (hypothetical) 6-membered 3-oxopiperazine ring, methyl substituent, benzoic acid group N/A
4-(Benzyloxy)benzoic acid C₁₄H₁₂O₃ Benzyloxy substituent, extended aromatic system, hydrogen-bonding via carboxylic acid
5-Methoxy thienopyrimidine derivative (SML1915) C₂₄H₂₁N₃O₆S Fused thieno[2,3-d]pyrimidine ring, methoxy group, larger molecular weight
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride C₁₃H₁₉ClN₂O₂ 7-membered diazepane ring, hydrochloride salt, increased conformational flexibility

Key Observations :

  • Substituents : The methoxy group in ’s compound and the benzyloxy group in ’s derivative alter electronic properties compared to the methyl-oxo group in the target .
  • Salt Forms : The hydrochloride salt in improves solubility, whereas the free acid form of the target compound may exhibit lower bioavailability .

Key Observations :

  • highlights the use of column chromatography and crystallization for purification, methods likely applicable to the target compound .
  • The ≥98% HPLC purity of ’s derivative suggests rigorous quality control, a benchmark for synthesizing the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Hydrogen-Bonding Sites
4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid 242.25 (hypothetical) Moderate (free acid) 3 (COOH, NH, C=O)
4-(Benzyloxy)benzoic acid 228.25 Low (non-polar substituent) 2 (COOH)
SML1915 479.50 Low (bulky heterocycle) 4 (COOH, NH, OCH₃)
Diazepane derivative 298.76 High (HCl salt) 2 (COOH, NH⁺)

Key Observations :

  • The hydrochloride salt in ’s compound dramatically enhances solubility compared to free acids .

Biological Activity

4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The molecular structure of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid includes a piperazine ring with a ketone group and a benzoic acid moiety. The synthesis typically involves the reaction of 4-aminobenzoic acid with derivatives of 2,5-diketopiperazine under specific conditions to yield the desired compound. Key steps in the synthesis include:

  • Refluxing the reactants in an appropriate solvent.
  • Purification through recrystallization or chromatography to obtain high-purity yields.

Research indicates that 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This interaction suggests its utility in conditions where enzyme modulation is beneficial.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

These mechanisms highlight its potential therapeutic applications in treating diseases associated with dysregulated enzyme activity or receptor function.

Enzyme Inhibition

Studies have shown that 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid can inhibit certain enzymes involved in metabolic pathways. For example, it has been evaluated for its effectiveness against enzymes related to inflammation and cancer progression. The inhibition potency is often measured using IC50 values, reflecting the concentration required to inhibit 50% of enzyme activity.

Receptor Interaction

The compound's ability to modulate receptor functions makes it a candidate for further pharmacological studies. Preliminary findings suggest it may influence neurotransmitter receptors, which could have implications for neurological disorders.

Case Studies

Several studies have documented the biological effects of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid:

  • Antiviral Activity : In vitro studies demonstrated that derivatives of this compound showed significant antiviral activity against HIV, indicating its potential role in antiviral drug development .
  • Anti-inflammatory Effects : Research indicated that the compound could serve as an anti-inflammatory agent by inhibiting specific enzymes involved in inflammatory pathways. This was evidenced by reduced levels of pro-inflammatory cytokines in cell culture models.
  • Cancer Research : The compound has been tested for its effects on cancer cell lines, showing promise in reducing cell proliferation through enzyme inhibition pathways.

Comparative Analysis with Similar Compounds

The biological activity of 4-(5-Methyl-3-oxopiperazin-2-yl)benzoic acid can be compared with structurally similar compounds to understand its unique properties better. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Biological Activity
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acidPyrazoline ringDifferent enzyme inhibition profile
4-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acidPhenyl-substituted pyrazoleVariations in reactivity affecting selectivity
4-(6-Methylpyridin-2-yloxy)benzoic acidPyridine ringDistinct electronic properties influencing receptor binding

This comparative analysis underscores the importance of structural variations in determining biological activity and therapeutic potential.

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